Sulfo-Cyanine7 NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

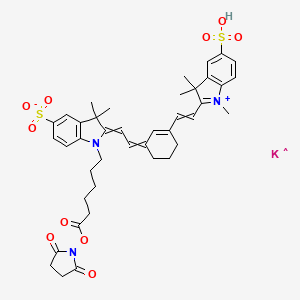

Sulfo-Cyanine7 NHS ester: is a water-soluble, near-infrared fluorescent dye. It is an amine-reactive succinimide ester, which allows it to label biomolecules such as proteins. This compound is particularly useful for near-infrared imaging due to its high photostability and quantum yield .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7 NHS ester is synthesized by reacting Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Sulfo-Cyanine7 NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in aqueous buffers at pH 7-8 .

Common Reagents and Conditions:

Reagents: Primary amines, EDC, NHS

Conditions: Aqueous buffers (e.g., phosphate-buffered saline) at pH 7-8, room temperature.

Major Products: The major product of the reaction is a biomolecule (e.g., protein) labeled with Sulfo-Cyanine7, which can be used for various imaging and analytical applications .

Applications De Recherche Scientifique

Chemistry: Sulfo-Cyanine7 NHS ester is used in the synthesis of fluorescent probes and sensors. Its high photostability and near-infrared emission make it ideal for developing advanced imaging agents .

Biology: In biological research, this compound is employed for labeling proteins, peptides, and other biomolecules. It is widely used in fluorescence microscopy, flow cytometry, and Western blotting .

Medicine: In medical research, this compound is used for in vivo imaging to track the distribution of labeled biomolecules in live organisms. It is particularly useful for tumor imaging and monitoring the biodistribution of therapeutic agents .

Industry: this compound is used in the development of diagnostic assays and biosensors. Its high sensitivity and specificity make it valuable for detecting low-abundance targets in complex samples .

Mécanisme D'action

Sulfo-Cyanine7 NHS ester exerts its effects by forming stable amide bonds with primary amines on biomolecules. The succinimide ester group reacts with the amine groups, resulting in the covalent attachment of the Sulfo-Cyanine7 dye to the biomolecule. This labeling process allows the biomolecule to be visualized using near-infrared fluorescence imaging .

Comparaison Avec Des Composés Similaires

- Sulfo-Cyanine5 NHS ester

- Sulfo-Cyanine7.5 NHS ester

- Cyanine7 NHS ester

Comparison: Sulfo-Cyanine7 NHS ester is unique due to its high water solubility and improved photostability compared to non-sulfonated analogs like Cyanine7 NHS ester. It also offers better quantum yield and reduced non-specific binding, making it more suitable for biological applications .

Propriétés

Formule moléculaire |

C41H47KN3O10S2 |

|---|---|

Poids moléculaire |

845.1 g/mol |

InChI |

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53); |

Clé InChI |

SLDRNWPKTBNSQD-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)